2-Isocyanatopyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-isocyanatopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c9-5-8-6-3-1-2-4-7-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIGSPBMMQWNLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341984 | |
| Record name | 2-Isocyanatopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4737-19-3 | |
| Record name | 2-Isocyanatopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Isocyanatopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Isocyanatopyridine and Its Derivatives
Precursor Synthesis and Derivatization Strategies for 2-Isocyanatopyridine
The generation of this compound relies on the availability of suitably functionalized pyridine (B92270) precursors. Strategic synthesis and derivatization of these precursors are the foundational steps in accessing the target molecule.
2-Picoline (2-methylpyridine) serves as a common and cost-effective starting material for various pyridine derivatives. sigmaaldrich.com Its functionalization is a key strategy for producing precursors amenable to isocyanate formation. One of the most direct functionalization pathways is the oxidation of the methyl group to a carboxylic acid, yielding picolinic acid (pyridine-2-carboxylic acid). This transformation establishes the necessary carboxyl functional group at the 2-position, which is a direct precursor for the Curtius rearrangement. researchgate.net
Another functionalization route involves the reaction of 2-picoline with formaldehyde (B43269) to produce 2-hydroxyethylpyridine. google.com While not a direct precursor, this derivative opens up alternative synthetic routes where the alcohol can be further manipulated or replaced to install a group convertible to an isocyanate.
Two primary intermediates are central to the synthesis of this compound: picolinic acid and 2-aminopyridine (B139424).
Picolinic Acid Derivatives : As mentioned, the oxidation of 2-picoline is a primary route to picolinic acid. researchgate.net This carboxylic acid is the key substrate for the Curtius rearrangement, which provides a reliable method for its conversion to this compound.
2-Aminopyridine : This intermediate offers an alternative pathway to the isocyanate. The synthesis of aminopyridines can be achieved through methods such as the nitration of a pyridine ring followed by the chemical reduction of the nitro group. The resulting amino group can then be converted to the isocyanate functionality. This conversion is typically accomplished through phosgenation, using phosgene (B1210022) (COCl₂) or safer, solid surrogates like triphosgene (B27547) (bis(trichloromethyl) carbonate). The reaction proceeds through a carbamoyl (B1232498) chloride intermediate, which eliminates hydrogen chloride to yield the final isocyanate.
| Intermediate | Precursor | Key Transformation | Reagents |
| Picolinic Acid | 2-Picoline | Oxidation | Oxidizing Agents (e.g., KMnO₄) |
| 2-Aminopyridine | 2-Chloropyridine (B119429) | Nitration & Reduction | HNO₃/H₂SO₄, then H₂/Pd-C |
| This compound | 2-Aminopyridine | Phosgenation | Triphosgene, Base |
| This compound | Picolinic Acid | Curtius Rearrangement | DPPA or SOCl₂/NaN₃ |
Synthesis of 2-Picoline and Subsequent Functionalization Pathways
Curtius Rearrangement and Analogous Routes for this compound Synthesis
The Curtius rearrangement is a cornerstone reaction in the synthesis of isocyanates from carboxylic acids. nih.gov It is a thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate and nitrogen gas. lscollege.ac.inorganic-chemistry.org The reaction is known for its high tolerance of various functional groups and proceeds with the retention of stereoconfiguration. nih.govwikipedia.org
The application of the Curtius rearrangement to synthesize this compound begins with picolinic acid. The process involves several key steps:
Activation of the Carboxylic Acid : Picolinic acid is first converted to a more reactive derivative, typically an acyl chloride, by reacting it with an agent like thionyl chloride (SOCl₂).
Formation of the Acyl Azide : The activated acyl derivative is then reacted with an azide source, such as sodium azide (NaN₃), to form the corresponding picolinoyl azide. nih.gov
Rearrangement to Isocyanate : The picolinoyl azide is subsequently heated in an inert solvent. This induces the rearrangement, where the molecule loses a molecule of dinitrogen (N₂) gas and the pyridyl group migrates to the nitrogen atom, forming this compound. researchgate.net
Modern variations of this procedure often employ reagents like diphenylphosphoryl azide (DPPA), which allows for a one-pot conversion of the carboxylic acid directly to the isocyanate without the need to isolate the potentially explosive acyl azide intermediate. lscollege.ac.innih.gov Infrared spectroscopy can be used to monitor the reaction, tracking the disappearance of the characteristic azide signal (around 2140 cm⁻¹) and the appearance of the isocyanate signal (around 2260 cm⁻¹). rsc.org
Pyridyl isocyanates are often reactive and can be prone to dimerization or trimerization. researchgate.net The electronic nature of substituents on the pyridine ring plays a critical role in the stability and isolability of the isocyanate product.
From Acyl Azides to Pyridyl Isocyanates
Novel and Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes. In the context of this compound synthesis, these principles are applied to reduce hazardous reagents, minimize waste, and improve energy efficiency. scielo.br
One significant step towards a "greener" synthesis is the replacement of highly toxic and gaseous phosgene with safer liquid or solid alternatives like diphosgene or triphosgene for converting 2-aminopyridine to the isocyanate.
One-pot syntheses, which combine multiple reaction steps into a single operation, represent another key green chemistry strategy. The use of reagents like diphenylphosphoryl azide (DPPA) or propylphosphonic anhydride (B1165640) (T3P®) to mediate the Curtius rearrangement allows for the direct conversion of carboxylic acids to carbamates (by trapping the isocyanate with an alcohol) in a single vessel. organic-chemistry.org This approach avoids the isolation of intermediates, reduces solvent usage, and simplifies purification procedures, thereby minimizing chemical waste.
Furthermore, the development of catalytic methods is a central goal of green chemistry. While catalysis in Curtius rearrangements can be challenging, the use of Lewis acids has been shown to lower the decomposition temperature required for the rearrangement, thereby saving energy and potentially increasing the yield of the desired isocyanate. lscollege.ac.in The exploration of mechanochemical methods, such as ball milling or vortex mixing, which can promote reactions in the absence of bulk solvents, also represents a promising frontier for the green synthesis of heterocyclic compounds. scielo.br
Mechanochemical Synthesis Techniques for Pyridyl Isocyanates
Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a sustainable alternative to traditional solvent-based synthesis. nih.gov Techniques such as manual grinding and automated ball milling offer solvent-free or reduced-solvent conditions, leading to quantitative synthesis of ureas and related compounds without the generation of significant byproducts. inflibnet.ac.in While direct mechanochemical synthesis of this compound itself is not extensively documented in the provided results, the principles have been successfully applied to the synthesis of its derivatives, such as ureas, which are formed from the reaction of an amine with an isocyanate. inflibnet.ac.in For instance, the solvent-free coupling of 3-aminopyridine (B143674) and 4-methylphenyl isocyanate via ball milling yields the corresponding urea (B33335) in a significantly shorter reaction time (30-60 minutes) compared to conventional solution-based methods (12 hours). inflibnet.ac.in This approach highlights the potential for developing more direct and efficient mechanochemical routes for pyridyl isocyanates.
Solvent-Free and Reduced Waste Methodologies
Solvent-free and reduced-waste synthetic methods are central to the principles of green chemistry. soton.ac.uk Several approaches have been developed for the synthesis of pyridine derivatives that align with these principles, including catalyst-free and solvent-free reactions. epo.org For example, a novel solvent- and halide-free method has been developed for the synthesis of pyridine-2-yl substituted ureas, which are direct derivatives of this compound, through the C-H functionalization of pyridine N-oxides with dialkylcyanamides. slideshare.net This atom-economical approach is suitable for a wide range of substrates, including those with sensitive functional groups, and provides good to high yields (63-92%). slideshare.net The synthesis of thioamidoguanidine derivatives has also been achieved under solvent-free grinding conditions, demonstrating the versatility of these methods. uwindsor.ca Furthermore, adaptations of established methods, like the Kröhnke synthesis of terpyridines, have been modified to reduce solvent use by reacting neat reagents in the presence of a base. rsc.org
Scalable Synthesis Protocols and Industrial Research Implications
The development of scalable synthesis protocols is crucial for the industrial application of chemical compounds. While highly detailed, large-scale industrial processes for this compound are often proprietary, research into scalable methods for related compounds provides insight into potential industrial routes. For instance, a scalable synthesis of 5,5′-dibromo-2,2′-bipyridine, a key intermediate for functional materials, has been developed and is suitable for producing tens of grams of the product. ambeed.com The development of continuous flow processes, such as a continuous flow Curtius rearrangement, offers a safe and scalable method for producing isocyanates. ethz.ch This technology has been successfully applied on a 40 kg scale for the synthesis of a developmental drug candidate, highlighting its industrial viability. ethz.ch Such methodologies are critical for overcoming the challenges of scaling up laboratory syntheses, where reaction kinetics and mechanisms can differ significantly. The economic and operational simplicity of these scalable processes promotes their application in large-scale industrial catalysis and materials science.
Synthetic Strategies for Substituted 2-Isocyanatopyridines
The synthesis of halogenated isocyanatopyridines often involves a multi-step process. A common precursor for these compounds is a halogenated aminopyridine. For example, the synthesis of 2-chloro-4-aminopyridine can be achieved by starting with 2-chloropyridine. The process involves oxidation to 2-chloropyridine oxide, followed by nitration to yield 2-chloro-4-nitropyridine (B32982) oxide, and subsequent reduction to 2-chloro-4-aminopyridine. The resulting amino group can then be converted to the isocyanate functionality.
An alternative route for synthesizing compounds like 2-chloro-5-isocyanatopyridine (B55593) involves the conversion of the corresponding amine, 2-chloro-5-aminopyridine, using phosgene or its safer equivalent, triphosgene. This reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon, forming an intermediate that eliminates HCl to yield the isocyanate. Yields for this conversion are typically in the range of 70-85% after purification.
| Precursor | Reagent | Product | Yield |
| 2-Chloro-5-aminopyridine | Triphosgene | 2-Chloro-5-isocyanatopyridine | 70-85% |
The introduction of a nitro group to the pyridine ring has been shown to stabilize the otherwise highly reactive isocyanate group. This increased stability allows for the isolation and study of nitropyridyl isocyanates as valuable synthetic intermediates. The preparation of these compounds, such as 3-nitro-4-pyridyl isocyanate and 5-nitro-2-pyridyl isocyanate, is typically achieved through a Curtius rearrangement of the corresponding acyl azides. These acyl azides are, in turn, prepared from the corresponding nitropyridine carboxylic acids or their esters.
The stability of nitropyridyl isocyanates is influenced by the position of the nitro group. For instance, 3-nitro-4-pyridyl isocyanate can be stored in a dry solution at room temperature for several weeks. In contrast, 5-nitro-2-pyridyl isocyanate is less stable and is best used immediately for subsequent synthetic transformations. The electron-withdrawing nature of the nitro group reduces the basicity of the pyridine nitrogen, which in turn decreases the rate of dimerization or trimerization, a common decomposition pathway for unsubstituted pyridyl isocyanates.
| Compound | Stability |
| 3-Nitro-4-pyridyl isocyanate | Stable in dry solution for several weeks at room temperature. |
| 5-Nitro-2-pyridyl isocyanate | Less stable, should be used immediately for synthesis. |
Other Substituted Isocyanatopyridine Derivatives
The synthetic strategies for this compound can be adapted to produce a variety of substituted analogs, allowing for the fine-tuning of the molecule's properties for various applications. The introduction of different functional groups onto the pyridine ring can be achieved either before or after the formation of the isocyanate group. Key examples include the preparation of halogenated and nitrated derivatives.
A significant derivative is 2-chloro-5-isocyanatopyridine . A common synthetic route to this compound begins with the appropriate substitution of the pyridine ring before the isocyanate group is introduced. The process typically starts with 2-chloro-5-aminopyridine as the key precursor. This aminopyridine can be synthesized by first nitrating 2-chloropyridine to get 2-chloro-5-nitropyridine, which is then reduced to the amine. The conversion of the amino group of 2-chloro-5-aminopyridine to the isocyanate is frequently accomplished through phosgenation, using reagents like triphosgene in an anhydrous solvent such as dichloromethane. This reaction is carefully controlled, often starting at low temperatures (0°C) and then proceeding at room temperature, to yield the desired 2-chloro-5-isocyanatopyridine. Reported yields for this conversion are typically in the range of 70–85%.
Another important class of derivatives is the nitropyridyl isocyanates . dissercat.com The synthesis of these compounds also generally involves the phosgenation of a corresponding nitropyridyl amine. The presence of the nitro group, a strong electron-withdrawing group, can influence the reactivity of the precursor amine and the resulting isocyanate.
The general principle for creating these derivatives often involves the in situ generation of the isocyanate from a substituted aminopyridine. This is commonly achieved using phosgene or its safer equivalent, triphosgene, in the presence of a non-nucleophilic base. nih.gov The resulting substituted isocyanatopyridine can then be used directly in subsequent reactions, such as addition reactions with nucleophiles like amines or alcohols to form ureas and carbamates, respectively. nih.govacs.org For instance, this compound has been reacted with 5-nitrothiazol-2-amine to synthesize specific urea analogues. acs.org This modular approach allows for the creation of a diverse library of compounds based on the substituted isocyanatopyridine scaffold.
Table 1: Synthesis of Substituted this compound Derivatives
| Derivative Name | Precursor | Reagents | Typical Yield |
| 2-Chloro-5-isocyanatopyridine | 2-Chloro-5-aminopyridine | Triphosgene, Dichloromethane | 70-85% |
| Nitropyridyl isocyanates | Nitropyridyl amine | Phosgene or Triphosgene | Not specified |
Reactivity and Reaction Mechanisms of 2 Isocyanatopyridine
Nucleophilic Additions to the Isocyanate Group
The core reactivity of 2-isocyanatopyridine involves the addition of nucleophiles to the central carbon of the isocyanate group. This carbon is electron-deficient due to the electronegativity of the adjacent nitrogen and oxygen atoms. The general mechanism involves the attack of a nucleophile (Nu-H) on the carbonyl carbon, leading to a charge-separated intermediate. This is followed by a proton transfer to the nitrogen atom, resulting in the final, stable addition product.
The reaction of this compound with various nucleophiles provides straightforward access to important classes of compounds such as carbamates, ureas, and other N-acyl derivatives. These reactions are typically efficient and proceed under mild conditions.
Carbamates: Alcohols and phenols react with this compound to form pyridyl carbamates. The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate carbon. wikipedia.orgorganic-chemistry.org This transformation is fundamental in the synthesis of polyurethanes and as a method for introducing a protected amine functionality. wikipedia.org
Ureas: Amines, both primary and secondary, readily react with this compound to yield substituted ureas. organic-chemistry.orgcommonorganicchemistry.com This reaction is highly efficient and is a common method for forming C-N bonds. The resulting pyridyl-ureas are scaffolds of interest in medicinal chemistry. The reaction proceeds via the nucleophilic addition of the amine's nitrogen to the isocyanate. commonorganicchemistry.com
N-Acyl Derivatives: Carboxylic acids can react with isocyanates, though this can lead to complex outcomes. The initial adduct can be unstable and may decompose. However, isocyanates are key intermediates in the Curtius rearrangement, which starts from an acyl azide (B81097) (derived from a carboxylic acid) and yields an isocyanate that can be trapped by various nucleophiles to form amides, carbamates, or ureas. wikipedia.orgorganic-chemistry.org
The general transformation for these reactions is summarized in the table below.
| Nucleophile (Nu-H) | Reactant | Product Class | General Structure |
| Alcohol | R'-OH | Carbamate (B1207046) | Pyridyl-NH-C(O)O-R' |
| Amine | R'R''NH | Urea (B33335) | Pyridyl-NH-C(O)NR'R'' |
Multicomponent reactions, where three or more reactants combine in a single step to form a product containing structural elements of all components, are highly valued for their efficiency and complexity-building potential.
While the classical Ugi four-component reaction involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide (-N≡C), not an isocyanate (-N=C=O), isocyanates can participate in other types of MCRs. beilstein-journals.orgnih.gov
A significant MCR involving isocyanates is the formation of tetrazoles. The reaction of this compound with an azide source, such as sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃), can be considered a multicomponent process that yields 5-substituted tetrazoles. researchgate.net The reaction likely proceeds via the nucleophilic addition of the azide anion to the electrophilic carbon of the isocyanate group. This forms a linear azido-carboxamide intermediate which can undergo an intramolecular cyclization to form the stable 5-(pyridin-2-ylamino)-1H-tetrazole ring after protonation. nih.gov This transformation is a powerful method for creating tetrazole moieties, which are recognized as important bioisosteres for carboxylic acids in drug design. researchgate.net
A review of the scientific literature indicates that the Gewald reaction, a multicomponent process for synthesizing polysubstituted 2-aminothiophenes from a ketone, an α-cyanoester, and elemental sulfur, does not involve isocyanates as reactants. researchgate.netumich.edu Therefore, information regarding a Gewald-type reaction involving this compound is not available.
The Passerini three-component reaction is defined by the reaction of a carboxylic acid, a carbonyl compound (ketone or aldehyde), and an isocyanide. organic-chemistry.orgwikipedia.org The reaction produces an α-acyloxy amide. Scientific literature does not support the participation of isocyanates like this compound as a standard component in this reaction. Thus, information on a Passerini reaction involving this compound is not available.
The formation of urethanes (carbamates) and ureas from this compound are classic examples of nucleophilic addition-elimination type mechanisms at a heteroallene system.
Urethane (B1682113) Formation (from Alcohols): The reaction between this compound and an alcohol (R'-OH) proceeds through a well-established mechanism.
Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the isocyanate group.
Intermediate Formation: This attack breaks the C=N pi bond, pushing the electrons onto the nitrogen atom, which creates a zwitterionic or proton-transfer intermediate.
Proton Transfer: A proton is transferred from the oxygen (originally from the alcohol) to the nitrogen. This step is often rapid and can be facilitated by the solvent or other species in the mixture.
Product Formation: The final product is a stable N-pyridylcarbamate (urethane). wikipedia.org
The general mechanism is depicted below:
Pyridyl-N=C=O + R'-OH → [Intermediate] → Pyridyl-NH-C(=O)-OR'
Urea Formation (from Amines): The mechanism for the reaction with a primary (R'-NH₂) or secondary (R'R''NH) amine is analogous to urethane formation.
Nucleophilic Attack: The nitrogen atom of the amine, being a potent nucleophile, attacks the carbonyl carbon of the isocyanate.
Intermediate Formation: A zwitterionic intermediate is formed where the amine nitrogen bears a positive charge and the isocyanate nitrogen gains a negative charge.
Proton Transfer: A rapid intramolecular or intermolecular proton transfer occurs from the newly added nitrogen to the isocyanate nitrogen.
Product Formation: This results in the formation of a highly stable, substituted urea. commonorganicchemistry.comnih.gov
The reactivity in these additions is influenced by the electronic properties of both the nucleophile and the isocyanate. The electron-withdrawing nature of the 2-pyridyl group on this compound enhances the electrophilicity of the isocyanate carbon, making it highly susceptible to attack by nucleophiles like amines and alcohols.
Multicomponent Reactions (MCRs) Involving this compound
Gewald-Type Reactions
Cycloaddition Reactions of this compound
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. This compound, with its reactive isocyanate group, can participate in various cycloaddition reactions.
The Diels-Alder reaction, a [4+2] cycloaddition, is a fundamental reaction for forming six-membered rings. libretexts.orgsigmaaldrich.comebsco.com It involves the reaction of a conjugated diene (a system with four π-electrons) with a dienophile (a system with two π-electrons). libretexts.orgmasterorganicchemistry.com In the context of this compound, the pyridine (B92270) ring itself can act as the diene component, particularly in hetero-Diels-Alder reactions which are useful for synthesizing six-membered heterocyclic rings. sigmaaldrich.comchim.it The reactivity in these reactions is often enhanced when the diene is electron-rich and the dienophile is electron-poor. ebsco.com
Research has shown that 2-pyrone, a heterocycle with a conjugated diene motif, is a privileged diene in Diels-Alder reactions and has been extensively used in the synthesis of complex natural products. sioc-journal.cn The isocyanate group in this compound can influence the electronic properties of the pyridine ring, affecting its reactivity as a diene. For instance, the presence of an electron-withdrawing group, such as a cyano group on a pyridazine (B1198779) ring, was found to be essential for an intramolecular [4+2] cycloaddition to occur. mdpi.com
Vinyldiazo compounds can undergo photoinduced formal [4+2]-cycloaddition reactions to construct heterocyclic and bicyclic rings with high selectivity. rsc.org While direct examples involving this compound are not prevalent in the provided search results, the principles of [4+2] cycloadditions suggest its potential participation as a diene or dienophile, depending on the reaction partner and conditions. libretexts.orglibretexts.orgresearchgate.net
1,3-Dipolar cycloadditions are reactions between a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.orgijrpc.com This type of reaction is a key method for the synthesis of various five-membered heterocycles. wikipedia.orgorganic-chemistry.org A well-known example is the Huisgen 1,3-dipolar cycloaddition between an organic azide and an alkyne, which yields a 1,2,3-triazole. wikipedia.orgwikipedia.org This reaction, often catalyzed by copper(I), is a prominent "click chemistry" reaction due to its reliability and mild reaction conditions. youtube.commasterorganicchemistry.comnih.gov
Organic azides are highly versatile compounds that readily participate in 1,3-dipolar cycloadditions. mdpi.com The reaction of nitropyridyl isocyanates with azides has been investigated, indicating that the isocyanate moiety can participate in such cycloadditions. researchgate.net The reactivity of the azide allows for the retention of the C–N3 bond during certain reactions, including cycloadditions. sioc-journal.cn The reaction involves the 4 π-electrons of the 1,3-dipole and the 2 π-electrons of the dipolarophile in a concerted, pericyclic process. organic-chemistry.org
In the reaction of an azide with an alkyne, a copper catalyst is often used to promote a stepwise mechanism, leading to high regioselectivity. organic-chemistry.orgyoutube.com The reaction can also proceed with alkenes to form triazolines. wikipedia.org The versatility of this reaction has been demonstrated in the synthesis of metallo-triazaphospholes through the cycloaddition of metal cyaphide complexes with organic azides. nih.gov While specific examples with this compound are not detailed, the general reactivity of isocyanates and azides in 1,3-dipolar cycloadditions suggests this is a feasible reaction pathway. mdpi.comresearchgate.net
[4+2] Cycloadditions
Metal-Catalyzed Transformations Involving this compound
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations. mdpi.comeie.gr
Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. diva-portal.orgwiley.comamazon.commdpi.com The Sonogashira coupling, for instance, is an effective method for forming sp-sp2 carbon-carbon bonds by reacting terminal alkynes with aryl or vinyl halides. scirp.org
N-aryl-2-aminopyridines are known to readily form stable complexes with metals due to the directing effect of the pyridyl group, which facilitates cyclization and functionalization reactions. rsc.org This suggests that this compound, with its pyridine nitrogen, could also act as a directing group in metal-catalyzed C-H functionalization reactions. beilstein-journals.org Palladium catalysis is typically divided into Pd(0) and Pd(II) catalyzed reactions, with the latter often involving the formation of an organopalladium species via transmetalation. diva-portal.org
Palladium-catalyzed reactions have been developed for various substrates, including additions to unsaturated functional groups like nitriles and isocyanides. diva-portal.orgrsc.org For example, a palladium-catalyzed tandem reaction of 2-chloroquinoline-3-carbaldehydes with isocyanides has been reported to form various quinoline (B57606) derivatives through C-C and C-N bond formation in a one-pot procedure. rsc.org While direct cross-coupling examples with this compound are not explicitly detailed, the extensive research on palladium-catalyzed reactions of pyridine derivatives and isocyanides points to its potential as a substrate in such transformations. scirp.orgrsc.orgrsc.org
Metal-catalyzed cyclization reactions are efficient methods for constructing carbocyclic and heterocyclic ring systems. mdpi.com Transition metal complexes can activate and selectively functionalize organic substrates, leading to the formation of new rings. mdpi.combeilstein-journals.org
Palladium catalysts have been used for the intramolecular C-H arylation of pyridine amides to synthesize fused nitrogen-containing heterocycles. beilstein-archives.orgbeilstein-journals.org In these reactions, a palladium catalyst, often in the presence of a phosphine (B1218219) ligand, promotes the cyclization of an N-aryl-2-carboxyamide derivative. beilstein-archives.orgbeilstein-journals.org The reactivity can be influenced by the specific pyridine derivative and the reaction conditions. beilstein-journals.org
Metal-free cyclization reactions of 2-isocyanobiaryls have also been developed for the synthesis of phenanthridine (B189435) frameworks, highlighting the inherent reactivity of the isocyano group in cyclization processes. nih.gov Furthermore, metal-catalyzed intramolecular dehydrogenative cyclizations are known to produce various heterocyclic compounds. researchgate.net For instance, copper-catalyzed dehydrogenative cyclization of N,N-disubstituted hydrazones yields substituted pyrazoles. researchgate.net Catalytic cyclizations can also be achieved with other metals like rhodium and osmium for the synthesis of isoquinolones and benzothiazines, respectively. mdpi.com
The following table summarizes selected examples of catalytic cyclization reactions leading to heterocyclic systems.
| Catalyst | Reactants | Product Type | Ref. |
| Pd(OAc)2/PPh3 | 2-quinolinecarboxyamide derivative | Fused N-heterocycle | beilstein-journals.org |
| Ru-catalyst | S-phenyl sulfoximine (B86345) and α-benzoyl sulfoxonium ylide | 1,2-benzothiazine | mdpi.com |
| Os(II)-catalyst | N-methoxybenzamides and alkynes | Isoquinolone | mdpi.com |
| Ir(III)-catalyst | Sulfoximines and diazocarbonyl compounds | 1,2-benzothiazine | mdpi.com |
| Mn-catalyst | Ketones and isocyanates | Pyrrolopyridine derivative | mdpi.com |
| Cu(I)-catalyst | o-halobenzoic acids and 1,3-diketones | 3-substituted isocoumarin | organic-chemistry.org |
Cross-Coupling Reactions
Radical Reactions of the Isocyanate Moiety
Radical reactions offer a complementary approach to ionic reactions for bond formation and functionalization. libretexts.org The isocyanate group, while often reacting via nucleophilic addition to its electrophilic carbon, can also participate in radical reactions. wikipedia.org
The addition of radicals to isocyanates is a known, though less common, transformation. acs.org For example, visible-light photoredox catalysis can generate α-aminoalkyl radicals from tertiary amines, which then undergo nucleophilic radical addition to aryl isocyanates to form α-amino amides. acs.org This process involves the formation of a new C-C bond and an α-amino amido radical intermediate. acs.org
The reactivity of isocyanides, which are isoelectronic with isocyanates, in radical reactions has been more extensively studied. beilstein-journals.orgresearchgate.net Radical addition to isocyanides generates imidoyl radicals as key intermediates, which can undergo further addition and cyclization reactions. beilstein-journals.org For instance, the radical addition of thiols to isocyanides, initiated by AIBN, proceeds via a radical chain mechanism to form thioformimidates. beilstein-journals.orgusm.edu Radical cyclization of 2-isocyanobiaryls is an effective method for synthesizing phenanthridine derivatives, proceeding through an imidoyl radical intermediate. beilstein-journals.org
The regioselectivity of radical attack on isocyanates has been investigated using mass spectrometry and DFT calculations, showing that the nature of the products depends on the specific reactants and conditions. rsc.org While the direct study of radical reactions on this compound is limited in the provided results, the established reactivity of the isocyanate and isocyanide functional groups in radical processes suggests that this compound could undergo similar transformations. beilstein-journals.orgacs.org
Addition of Heteroatom Radicals to Form Imidoyl Radicals
The reaction of isocyanides, such as this compound, with heteroatom radicals is a valuable method for constructing complex nitrogen-containing molecules. beilstein-journals.orgrsc.org The fundamental step in this process is the addition of a heteroatom-centered radical (E•) to the terminal carbon atom of the isocyanate group. rsc.org This addition is highly efficient and results in the formation of a nitrogen-centered imidoyl radical intermediate. beilstein-journals.orgrsc.org
The generation of the initial heteroatom radical can be achieved through several methods, including:
Hydrogen abstraction: Using an initiator like 2,2'-azobis(isobutyronitrile) (AIBN) to abstract a hydrogen atom from a heteroatom-hydrogen bond (E-H). beilstein-journals.org
Homolytic cleavage: The breaking of a heteroatom-heteroatom bond (E-E) through heat or photoirradiation. beilstein-journals.org
Photoredox catalysis: Employing a photocatalyst to facilitate a redox reaction that generates the radical species. researchgate.net
Once formed, the heteroatom radical adds to the isocyanide carbon, producing the key imidoyl radical. beilstein-journals.org This intermediate is not typically isolated but proceeds to undergo further reactions. rsc.org
Intramolecular Cyclization Pathways
Following its formation, the imidoyl radical is a versatile intermediate that can participate in subsequent cyclization steps, particularly in substrates with appropriate structural features. rsc.org These radical cascade reactions are powerful tools for synthesizing various nitrogen-containing heterocycles. rsc.org
In a typical pathway, the imidoyl radical undergoes an intramolecular cyclization by attacking another unsaturated site within the same molecule, such as an aromatic ring. rsc.org This step leads to the formation of a new ring structure, yielding a cyclohexadienyl-type radical intermediate. rsc.org The reaction cascade is often completed by an oxidation or hydrogen abstraction step, which rearomatizes the system and affords the final, stable heterocyclic product. beilstein-journals.org This methodology has been successfully applied to the synthesis of complex structures like phenanthridines, indoles, and quinolines from corresponding isonitrile precursors. rsc.org
Hydrolysis Pathways and Products of this compound
The isocyanate group is highly susceptible to hydrolysis in the presence of water. The reaction of this compound with water proceeds through a well-established mechanism for isocyanates.
Formation of Carbamic Acid: The initial step is the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon of the isocyanate group. This addition forms an unstable carbamic acid derivative (pyridin-2-ylcarbamic acid).
Decarboxylation to Amine: The carbamic acid intermediate readily undergoes spontaneous decarboxylation, releasing carbon dioxide and yielding pyridin-2-amine. researchgate.net
Urea Formation: The resulting pyridin-2-amine is nucleophilic and can react with a second molecule of unreacted this compound. This reaction leads to the formation of a stable, symmetrical urea, 1,3-di(pyridin-2-yl)urea. researchgate.netresearchgate.net In some cases, the initial carbamic acid can react with the amine before decarboxylation, or the amine can react with the isocyanate to form pyridin-2-ylurea. nih.gov
The primary products of the complete hydrolysis of this compound are pyridin-2-amine and 1,3-di(pyridin-2-yl)urea. researchgate.net
Dimerization and Trimerization Tendencies of 2-Isocyanatopyridines
Six-membered heterocyclic isocyanates, including this compound, exhibit a strong tendency to undergo self-condensation reactions to form dimers and trimers, especially in the absence of other nucleophiles or at elevated temperatures. researchgate.net
Dimerization: Two molecules of this compound can react with each other in a [2+2] cycloaddition to form a four-membered uretidinedione (also known as a diazetidine) ring. This dimer contains two nitrogen and two carbon atoms in the ring. researchgate.net
Trimerization: A more common and often more stable product is the trimer, which is an isocyanurate. researchgate.net Three molecules of this compound can cyclize to form a highly stable, six-membered 1,3,5-triazinane-2,4,6-trione ring. This trimerization can be a significant side reaction during synthesis or storage. researchgate.netresearchgate.net For some pyridyl isocyanates, the trimer is the only product isolated when synthesis is attempted via methods like the Curtius rearrangement of an acyl azide. researchgate.netresearchgate.net The propensity for these reactions is influenced by substituents on the pyridine ring; strong electron-withdrawing groups can reduce the tendency for di- and trimerization. researchgate.net
Reaction Summary
| Reaction Type | Reactants | Key Intermediate(s) | Final Product(s) |
| Hydrolysis | This compound, Water | Pyridin-2-ylcarbamic acid | Pyridin-2-amine, 1,3-di(pyridin-2-yl)urea |
| Dimerization | This compound (x2) | - | 1,3-di(pyridin-2-yl)uretidinedione |
| Trimerization | This compound (x3) | - | 1,3,5-tri(pyridin-2-yl)-1,3,5-triazinane-2,4,6-trione |
Applications of 2 Isocyanatopyridine in Advanced Chemical Synthesis
Building Block in Organic Synthesis for Complex Molecules
2-Isocyanatopyridine is a valuable and versatile building block in organic synthesis, primarily due to the high reactivity of its isocyanate functional group. This reactivity allows it to readily participate in a variety of chemical transformations, making it an essential intermediate for the construction of complex molecular architectures. biosynth.comcymitquimica.com Its utility is particularly pronounced in the synthesis of heterocyclic compounds and as a precursor for molecules with significant pharmacological activity. The pyridine (B92270) ring within its structure also offers opportunities for further functionalization, adding to its synthetic potential.
The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and compounds with active methylene (B1212753) groups. researchgate.net This reactivity is the foundation for its widespread use in creating a diverse array of more complex molecules. researchgate.net
The electrophilic nature of the isocyanate group in this compound makes it a key reagent for the synthesis of various nitrogen-containing heterocyclic systems. researchgate.net These heterocyclic frameworks are core components of many biologically active molecules and functional materials. mdpi.com
While direct, one-step syntheses of pyrimidine (B1678525) derivatives from this compound are not extensively documented in the provided literature, the inherent reactivity of the isocyanate group suggests its potential in multi-step synthetic pathways. Isocyanates are known to react with compounds containing active methylene groups, which are common precursors in pyrimidine synthesis. researchgate.netegyankosh.ac.in For instance, the reaction of an isocyanate with a β-keto ester or a malonic ester derivative can form an intermediate that, upon cyclization with an amidine or a similar N-C-N fragment, would yield a pyrimidine ring. bu.edu.eg
The synthesis of fused pyrimidine systems like pyrano[2,3,d]pyrimidines often involves a multi-component reaction, typically condensing an aldehyde, malononitrile, and a barbituric acid derivative. nih.govresearchgate.netijmrhs.com Although not a direct starting material in these common routes, this compound could be envisioned as a precursor to a more complex reactant that could then participate in such cyclization reactions to form pyranopyrimidine structures. chemmethod.com
Imidazopyridines are an important class of nitrogen-containing heterocycles with a wide range of pharmaceutical applications. imist.ma The synthesis of imidazopyridines can be achieved through various methods, often starting from 2-aminopyridine (B139424) derivatives. mdpi.come3s-conferences.org For example, the condensation of a 2-aminopyridine with an α-halocarbonyl compound is a classic method for constructing the imidazo[1,2-a]pyridine (B132010) core. e3s-conferences.org
While this compound is not a direct precursor in the most common syntheses of imidazopyridines, its chemical properties allow for its conversion into suitable starting materials. For instance, hydrolysis of this compound would yield 2-aminopyridine, a key building block for many imidazopyridine syntheses. e3s-conferences.org Furthermore, the isocyanate group can be used to introduce urea (B33335) or carbamate (B1207046) functionalities, which can then be elaborated and cyclized to form the imidazole (B134444) ring fused to the pyridine core.
| Synthetic Method | Starting Materials | Key Features |
|---|---|---|
| Tschitschibabin Reaction | 2-Aminopyridine, α-halocarbonyl compound | Classic method, often requires heating. e3s-conferences.org |
| Groebke-Blackburn-Bienaymé Reaction | 2-Aminopyridine, aldehyde, isocyanide | Multi-component reaction, high efficiency. organic-chemistry.org |
| Reaction with Terminal Alkynes | 2-Aminopyridines, terminal alkynes | Provides a direct way to construct the heteroaromatic system. imist.ma |
Benzoxazoles are another class of heterocyclic compounds with significant biological activity. medcraveonline.com Their synthesis often involves the cyclization of a 2-aminophenol (B121084) derivative with a variety of reagents, including aldehydes, carboxylic acids, or acyl chlorides. organic-chemistry.orgnih.gov this compound can serve as a precursor in the synthesis of 2-substituted benzoxazoles. The reaction of this compound with a 2-aminophenol would lead to the formation of a urea intermediate. This intermediate, upon acid-catalyzed cyclization and dehydration, would yield a 2-(pyridin-2-ylamino)benzoxazole derivative.
| Reactants | Catalyst/Conditions | Reference |
|---|---|---|
| 2-Aminophenol and Aldehyde | Samarium triflate in aqueous medium | organic-chemistry.org |
| 2-Aminophenol and β-Diketone | Brønsted acid and CuI | organic-chemistry.org |
| o-Bromoaryl derivative | Copper(II) oxide nanoparticles | organic-chemistry.org |
| Aldoxime and 2-Iodobromobenzene | Copper catalyst with DMEDA ligand | medcraveonline.com |
The versatility of this compound extends to the synthesis of a broad range of other nitrogen-containing heterocycles. researchgate.net The isocyanate group can react with various dinucleophiles to construct different ring systems. For example, reaction with hydrazines can lead to the formation of triazole or triazinone derivatives. nih.gov Its ability to form urea and carbamate linkages is fundamental to its role in constructing more complex heterocyclic systems. mdpi.com The synthesis of these diverse heterocyclic structures is crucial for the development of new materials and therapeutic agents. sigmaaldrich.commdpi.comkit.edu
This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. srce.hr Its utility stems from its ability to introduce a pyridylurea or pyridylcarbamate moiety into a molecule, a common structural motif in many drugs.
For instance, this compound is used to prepare benzothiazole (B30560) analogs of BMS-243117, which are potent and selective inhibitors of the p56lck kinase, an enzyme involved in T-cell activation. usbio.net It is also a precursor in the synthesis of ergoline (B1233604) derivatives that act as antagonists of the chemokine receptor CXCR3, which is implicated in inflammatory diseases. usbio.net More recently, derivatives of isocyanatopyridines have been used in the development of small-molecule modulators for targets like the P2RX7 receptor, which has implications for immunotherapy in cancer treatment. nih.govbiorxiv.orgresearchgate.net
| Compound Class | Biological Target | Therapeutic Area | Reference |
|---|---|---|---|
| Benzothiazole Analogs | p56lck kinase | Immunology/Oncology | usbio.net |
| Ergolines | CXCR3 | Inflammatory Diseases | usbio.net |
| P2RX7 Modulators | P2RX7 Receptor | Immunology/Oncology | nih.govbiorxiv.orgresearchgate.net |
Benzoxazoles
Role in Drug Discovery and Chemical Biology
This compound serves as a critical building block and intermediate in the synthesis of pharmacologically active molecules. Its reactivity allows for the construction of complex molecular architectures with potential therapeutic applications.
Research has shown that this compound is an intermediate used in the preparation of benzothiazoles, which have been investigated as potent and selective inhibitors of the p56lck tyrosine kinase. chemicalbook.comnih.gov The p56lck kinase is a known target in the regulation of inflammatory responses, and its inhibition is a strategy for developing new anti-bacterial and anti-inflammatory agents. nih.gov
Furthermore, this compound is utilized in the synthesis of ergoline derivatives that act as antagonists for the chemokine receptor CXCR3. chemicalbook.comamericanchemicalsuppliers.com CXCR3 and its ligands are key mediators of immune cell migration, and antagonists are explored for their potential in treating inflammatory diseases and certain cancers. rndsystems.commedchemexpress.com
In the field of multicomponent chemistry, which is pivotal for rapid drug discovery, 2-isocyanopyridines have been developed as novel "convertible isocyanides." This strategy allows for efficient, multi-step syntheses. A notable application is the two-step synthesis of carfentanil, a potent opioid analgesic, demonstrating the practical utility of pyridine-based isocyanides in creating complex drug molecules. aliyahealthgroup.comtdin.cawikipedia.orgguidetopharmacology.org
Studies have also pointed to this compound's potential as an anti-cancer agent. It is suggested to inhibit tumor cell proliferation by binding to receptors on cancer cells and interfering with their signaling pathways. multiscreensite.com
| Target Class | Specific Target | Resulting Compound Type | Therapeutic Potential |
|---|---|---|---|
| Tyrosine Kinase Inhibitors | p56lck | Benzothiazole analogs | Anti-inflammatory, Anti-bacterial |
| Chemokine Receptor Antagonists | CXCR3 | Ergolines | Inflammatory diseases, Cancer |
| Opioid Receptor Agonists | μ-opioid receptor | Fentanyl analogs (e.g., Carfentanil) | Analgesia |
Polymer Science and Materials Chemistry
The dual functionality of this compound—the highly reactive isocyanate group and the coordinating pyridine ring—makes it a valuable component in polymer and materials science.
A monomer is a small, reactive molecule that can link together to form a long-chain molecule known as a polymer. wikipedia.org this compound functions as a monomer in various polymerization reactions. Its isocyanate group (–N=C=O) readily reacts with nucleophiles like alcohols and amines in step-growth polymerization, while the pyridine ring can be involved in other types of chemical transformations. google.com The tendency of this compound to polymerize is such that stabilizers are often required to inhibit this process during storage. It is also explicitly identified as a monomer for creating Covalent Organic Frameworks (COFs), which are crystalline porous polymers with ordered structures.
Polyurethanes are a major class of polymers formed by the reaction of a diisocyanate with a polyol (a molecule with multiple hydroxyl groups). wikipedia.orggoogle.com The fundamental reaction involves the addition of the alcohol's hydroxyl group across the isocyanate's N=C bond to form a urethane (B1682113) linkage. l-i.co.uk
This compound, possessing a reactive isocyanate group, is a suitable monomer for synthesizing polyurethanes. google.com The properties of the resulting polyurethane can be tuned based on the structure of the isocyanate and the polyol used. For instance, aromatic isocyanates like Methylene diphenyl diisocyanate (MDI) and Toluene diisocyanate (TDI) generally produce more rigid polymers, while aliphatic isocyanates like Hexamethylene diisocyanate (HDI) and Isophorone diisocyanate (IPDI) lead to more flexible materials with better UV stability. l-i.co.ukwikipedia.orgwikipedia.orgwikipedia.org By incorporating this compound into a polyurethane backbone, the specific properties of the pyridine ring can be imparted to the final material.
The synthesis can be performed through a one-shot process, where all reactants are mixed together, or a prepolymer process, where an excess of the isocyanate reacts with the polyol first before further reaction. google.com
Functional materials are designed to possess specific properties or to respond to external stimuli. The incorporation of this compound can be used to introduce new functionalities into materials.
The pyridine nitrogen in the polymer backbone can act as a coordination site for metal ions, a hydrogen bond acceptor, or a base. This allows for the creation of materials with tailored catalytic, adhesive, or responsive properties. For example, the hydrogen bonding capabilities of the isocyanate group and the pyridine ring are noted for their functionalizing effects. multiscreensite.com
Research into functional polyurethanes has shown that by selecting specific monomers, materials with unique characteristics such as self-healing capabilities or electrical conductivity can be developed. For instance, certain polyurethanes can be reprocessed through melting or dissolution, demonstrating recyclability. Other developments include polyurethane foams capable of conducting static electricity. google.com The principles used to create these materials, such as controlling hydrogen bonding and phase separation, are applicable to polymers derived from this compound.
Synthesis of Polyurethanes and Related Polymers
Reagents in Supramolecular Chemistry
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, metal coordination, and π–π stacking.
Self-assembly is the spontaneous organization of molecules into ordered structures. The pyridine moiety of this compound is a powerful tool in directing these assemblies. The nitrogen atom can coordinate to metals, and the aromatic ring can participate in π–π stacking.
For example, ligands containing pyridyl-urea units are used to create complex, self-assembled coordination polymers. The urea functionality is typically formed from the reaction of an isocyanate, highlighting a key application route for this compound. In one case, a custom-designed ligand with four pyridyl-urea groups was used to construct intricate, multi-component nanostructures through self-assembly with metal ions.
Preparation of Molecular Receptors and Hosts
In the field of supramolecular chemistry, this compound serves as a valuable building block for the construction of synthetic molecular receptors and hosts. This application hinges on the principles of host-guest chemistry, where a larger "host" molecule is designed to selectively bind a smaller "guest" molecule or ion through non-covalent interactions. nih.govgeorganics.skwikipedia.org The unique reactivity of the isocyanate (–N=C=O) group in this compound is central to its utility in this domain.
The most prominent synthetic route involves the reaction of this compound with primary amines to form urea-based structures. rsc.orgresearchgate.net This reaction is efficient and allows for the creation of both symmetrical and unsymmetrical urea derivatives. rsc.org The resulting urea moiety is an excellent hydrogen-bond donor, containing two polarized N-H fragments. rsc.org This feature is critical for molecular recognition, as these N-H groups can form strong, directional hydrogen bonds with anionic or electron-rich guest species. rsc.orgresearchgate.net
Specifically, the two proximate N-H groups of the urea can act in concert to:
Chelate spherical anions, effectively encapsulating them within a binding pocket. rsc.org
Donate two parallel hydrogen bonds to the oxygen atoms of a carboxylate or an inorganic oxoanion. rsc.org
By incorporating the 2-pyridyl-urea unit into larger macrocyclic or acyclic structures, chemists can create sophisticated host molecules. The pyridine ring itself can participate in binding through π-π stacking or by acting as a hydrogen bond acceptor, adding another layer of potential interaction and selectivity. The strategic placement of these urea groups allows for the precise design of cavities and binding sites tailored to specific guests, leading to applications in sensing, catalysis, and separation technologies. rsc.orgmdpi.com Similarly, reaction with alcohols yields carbamates, which also possess hydrogen-bonding capabilities and are used to build complex host architectures. wikipedia.orgresearchgate.net
Applications in Agrochemical and Industrial Chemistry
This compound is a key intermediate in the synthesis of various compounds for the agrochemical and industrial sectors. cdc.gov Its high reactivity makes it a versatile precursor for creating more complex, biologically active molecules and functional materials. wikipedia.org
In agrochemistry, pyridine-based compounds are integral to the development of fungicides, herbicides, and insecticides. nih.gov this compound serves as a foundational component for building these active ingredients. A significant application is in the synthesis of urea-derivatives that exhibit plant growth regulating properties. For instance, substituted pyridylureas can act as cytokinin-like compounds. researchgate.net A notable example, while a derivative, is Forchlorfenuron (CPPU), a potent cytokinin whose structure is 1-(2-chloro-4-pyridyl)-3-phenylurea. The synthesis of such molecules often involves the reaction of an isocyanatopyridine intermediate with an appropriate amine. researchgate.net
Research has shown that derivatives of this compound are used to create inhibitors of cytokinin oxidase/dehydrogenase (CKX), an enzyme that degrades cytokinins. By inhibiting this enzyme, the levels of growth-promoting cytokinins in plants can be maintained, potentially leading to improved crop yields, especially under stress conditions.
In industrial chemistry, the isocyanate group is widely used for the production of polymers, coatings, adhesives, and sealants. wikipedia.org While large-scale industrial production is dominated by diisocyanates like MDI and TDI, monofunctional isocyanates like this compound are used in more specialized applications. cdc.govwikipedia.org It can be used to introduce a pyridyl functional group into a polymer structure, which can modify the material's properties, such as thermal stability, light resistance, or its ability to coordinate with metals. The reaction of this compound with polyols or polyamines can be used to synthesize specialized polyurethanes and polyureas, respectively. wikipedia.org
Computational and Theoretical Investigations of 2 Isocyanatopyridine
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical methods are employed to investigate the fundamental electronic structure, stability, and reactivity of molecules. nih.govmdpi.commdpi.com Density Functional Theory (DFT) is a particularly common approach for studying the structural and spectral properties of organic molecules, offering a balance between computational cost and accuracy. irjweb.comscirp.org
The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netwpmucdn.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comajchem-a.com
While specific DFT studies detailing the frontier orbitals of 2-isocyanatopyridine were not identified in the reviewed literature, analysis of closely related pyridine (B92270) derivatives provides valuable insights. For instance, a computational study on 2-pyridinecarboxaldehyde (B72084) revealed that its HOMO is primarily composed of a nitrogen nonbonding orbital that interacts with the lone pairs of the formyl group's oxygen atom. rsc.org This interaction stabilizes the electronic structure, leading to a higher ionization energy compared to unsubstituted pyridine. rsc.org In another study on pyridine derivatives, the LUMO was found to be mainly located on the pyridine ring system. researchgate.net
For this compound, it can be inferred that the HOMO would likely involve the lone pair electrons on the pyridine nitrogen and potentially the π-system of the aromatic ring. The LUMO would be expected to have significant contributions from the π* orbitals of the highly electrophilic isocyanate (-N=C=O) group, making the central carbon atom a primary site for nucleophilic attack. The symmetry and energy of these frontier orbitals are critical in determining the pathways of reactions, such as the oxidative addition to metal complexes, as has been demonstrated for 2-halopyridines where LUMO symmetry controls the reaction mechanism. chemrxiv.org
Table 1: Representative Frontier Orbital Energies for Pyridine Derivatives (DFT Calculations)
| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Method/Basis Set | Source |
|---|---|---|---|---|---|
| Quinoline (B57606) (Benzo[b]pyridine) | -6.55 | -1.54 | 5.01 | B3LYP/6-31+G(d,p) | scirp.org |
| Iron(III) Porphyrin with 4-cyanopyridine (B195900) ligands | - | - | 0.9042 | B3LYP/6-311G(d,p) | |
| Triazine Derivative | -6.29 | -1.81 | 4.48 | B3LYP/6-31G | irjweb.com |
| Antipyrine Derivative A1 | -4.788 | -2.339 | 2.449 | DFT/MD Simulation | researchgate.net |
This table presents data for related heterocyclic compounds to illustrate typical values obtained from DFT calculations, as specific data for this compound was not available.
Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, identifying intermediates, and characterizing the high-energy transition states that connect them. smu.edunih.gov A reaction pathway diagram, or energy profile, plots the energy of the system as it progresses from reactants to products, with transition states representing the energy maxima. savemyexams.comlibretexts.org The energy required to reach the highest transition state is the activation energy (Ea), which determines the reaction rate. savemyexams.com In multi-step reactions, the step with the highest activation energy is the rate-determining step. libretexts.org
Specific computational studies elucidating the reaction pathways of this compound with nucleophiles were not found. However, the high reactivity of the isocyanate group is well-established. It readily reacts with nucleophiles such as amines to form ureas and with alcohols to form carbamates.
Computational investigations on related compounds provide a model for how such reactions would be studied. For example, DFT calculations on 2-chloro-5-isocyanatopyridine (B55593) show that the electron-withdrawing isocyanate group increases the activation barriers for reactions at adjacent positions, thereby influencing regioselectivity. For this compound, a computational study of its reaction with a nucleophile (e.g., an amine) would involve:
Geometry Optimization: Calculating the lowest energy structures of the reactants, products, and any intermediates.
Transition State Search: Locating the saddle point on the potential energy surface corresponding to the transition state of the reaction.
Intrinsic Reaction Coordinate (IRC) Calculation: Following the reaction path downhill from the transition state to confirm that it connects the intended reactants and products. smu.edu
This process allows for a detailed understanding of the reaction mechanism, including whether it is a concerted (one-step) or stepwise process. researchgate.net It can also reveal the existence of "hidden" intermediates that are not experimentally observable but play a crucial role in the reaction mechanism. smu.edu In some complex cases, a single transition state has been found to lead to multiple different products. wayne.edu
Frontier Orbital Analysis (e.g., Isocyanide C-centered lone pair σ and π* orbitals)
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze how a small molecule (ligand) interacts with a macromolecular target, typically a protein. nih.govrsc.org These methods are fundamental in drug discovery and chemical biology.
Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. mdpi.com The process involves sampling numerous possible conformations of the ligand within the binding site and scoring them based on an energy function to identify the most favorable binding mode. nih.gov
Given that this compound is a reactive electrophile, its interaction with many biological targets would likely be covalent. The isocyanate group can form a covalent bond with nucleophilic amino acid residues such as serine, threonine, cysteine, or lysine. Therefore, standard non-covalent docking approaches would be insufficient. Instead, covalent docking simulations would be required. This specialized technique models the formation of a chemical bond between the ligand and the protein, providing a more accurate representation of the final complex.
Following docking, Molecular Dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. rsc.orgresearchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, providing a detailed view of conformational changes, the stability of binding interactions (like hydrogen bonds), and the role of water molecules in the binding pocket. researchgate.netaps.org
A primary goal of molecular simulation is to predict the binding affinity, often expressed as a binding free energy (ΔG), which correlates with the inhibitory constant (Ki) or IC50 value of a ligand. nih.gov Docking programs provide scoring functions that give a rough estimate of binding affinity. nih.gov
More rigorous and computationally intensive methods, such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), are often used in conjunction with MD simulations to calculate binding free energies with higher accuracy. researchgate.net These methods calculate the free energy difference between two states (e.g., the ligand in solution and the ligand bound to the protein). While no specific binding affinity predictions for this compound were found, numerous studies on other pyridine-based compounds have successfully used these techniques to rationalize experimental activity and guide the design of more potent molecules. nih.govnih.govrjraap.com
Table 2: Example of Molecular Docking Results for Pyridine Derivatives Against a Protein Target (Eg5 Kinesin)
| Compound | Binding Free Energy (kcal/mol) | Predicted Ki (µM) | Key Interacting Residues | Source |
|---|---|---|---|---|
| Pyridine Derivative 5m | -9.52 | 0.105 | GLU116, GLY117 | nih.gov |
This table illustrates the type of data generated from molecular docking studies on related heterocyclic systems.
Ligand-Protein Interactions
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org The fundamental principle of QSAR is that the structural features of a molecule determine its physicochemical properties, which in turn dictate its biological activity. mdpi.com QSAR is a key ligand-based computational tool in drug discovery for predicting the activity of new chemical entities. researchgate.netfrontiersin.org
A QSAR model takes the general form: Activity = f(molecular descriptors) + error wikipedia.org
The process involves several steps:
Data Set Collection: Assembling a series of structurally related compounds with experimentally measured biological activities (e.g., IC50 values).
Descriptor Calculation: Calculating a wide range of numerical descriptors for each molecule that encode its structural, electronic, and physicochemical properties. These can include:
Electronic Descriptors: HOMO/LUMO energies, dipole moment, partial atomic charges. nih.gov
Steric Descriptors: Molecular volume, surface area, shape indices.
Hydrophobic Descriptors: LogP (the partition coefficient between octanol (B41247) and water).
Topological Descriptors: Connectivity indices that describe the branching and arrangement of atoms.
Model Development: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a mathematical model that correlates a subset of the descriptors with the observed activity. nih.gov
Validation: Rigorously testing the model's predictive power using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model training). bpasjournals.com
While no specific QSAR studies focused on this compound derivatives were identified, numerous QSAR analyses have been performed on other classes of pyridine compounds. nih.govnih.govbpasjournals.com For example, a QSAR study on pyridine derivatives as corrosion inhibitors for steel found that their efficiency correlated with quantum chemical parameters like HOMO and LUMO energies and the total negative charge on the molecule. nih.gov Another 3D-QSAR study on imidazo[4,5-b] pyridine derivatives showed that electrostatic effects were dominant in determining their anti-cancer activity. bpasjournals.com Such studies provide a framework for how a QSAR analysis on a novel series of this compound derivatives could be conducted to guide the synthesis of compounds with optimized activity.
Conformational Analysis and Isomerism (e.g., cis and trans forms)
Computational investigations into the structure of this compound focus significantly on its conformational possibilities. The molecule's geometry is primarily defined by the rotation around the single bond connecting the pyridine ring to the isocyanate (–N=C=O) group. This rotation gives rise to two principal planar conformers, often referred to as s-cis and s-trans (or syn and anti).
In the s-trans conformation, the isocyanate group is oriented away from the pyridine ring's nitrogen atom. Conversely, the s-cis conformation has the isocyanate group positioned on the same side as the ring's nitrogen. Theoretical calculations, typically employing methods like Density Functional Theory (DFT), are used to determine the geometries of these conformers and to locate the transition states that separate them on the potential energy surface. rsc.orgresearchgate.net
Studies on structurally related molecules, such as 2,2′-bipyridine and other heteroaryl ureas, provide a framework for understanding the forces at play. researchgate.netrsc.org These analyses reveal that the relative stability of the conformers is dictated by a delicate balance of steric hindrance and electrostatic interactions. researchgate.net For this compound, the s-trans form is generally predicted to be the global minimum (the most stable conformer) due to reduced steric repulsion between the oxygen atom of the isocyanate group and the nitrogen atom of the pyridine ring. The s-cis form represents a local minimum, slightly higher in energy.
Computational methods can precisely calculate the energy difference between these two stable conformers. Furthermore, they can map the entire rotational energy profile, identifying the energy barrier (rotational barrier) that must be overcome for the molecule to convert from one form to the other. mdpi.comnih.gov This barrier corresponds to a transition state, typically a non-planar arrangement of the molecule. For similar molecules, these rotational barriers are found to be influenced by factors like electron correlation, exchange energy, and steric repulsion between nearby hydrogen atoms. researchgate.net Experimental evidence from studies on analogous compounds, such as 2-pyridylketene, which also exhibits s-Z (cis) and s-E (trans) conformers, supports the theoretical prediction of isomerism in this compound. researchgate.net
Computational Approaches to Green Synthesis Optimization
Computational chemistry offers powerful tools for optimizing the synthesis of this compound with a focus on green and sustainable principles. A primary goal in isocyanate production is the avoidance of highly toxic reagents like phosgene (B1210022), which is used in traditional synthesis routes. digitellinc.comresearchgate.net Computational models are instrumental in developing and refining phosgene-free alternatives.
One such alternative is the direct reductive carbonylation of corresponding nitro-pyridines. digitellinc.com Theoretical studies in this area employ computational methods to achieve several key objectives for synthesis optimization:
Mechanism Elucidation : Computational calculations are used to map out the entire reaction mechanism at a molecular level. This includes identifying all elementary steps, reactive intermediates, and transition states. digitellinc.com By understanding the precise pathway, chemists can identify bottlenecks and potential points for intervention.
Catalyst Design : The efficiency of many green synthesis routes hinges on the catalyst. Computational models can simulate the interaction of various catalysts with the reactants, helping to design new catalysts with higher activity and selectivity. This involves analyzing electronic properties and structural features to enhance catalytic performance for reactions like the thermal decomposition of carbamates or the carbonylation of nitro compounds. digitellinc.commdpi.com
Reaction Condition Optimization : Theoretical models can predict how changes in reaction conditions, such as temperature, pressure, and solvent, will affect reaction rates and yields. This in silico screening allows for the identification of optimal conditions without extensive and costly laboratory experimentation. For instance, modeling can help select green solvents like water or ionic liquids by predicting their effect on the reaction's energy profile. frontiersin.org
Side Reaction Analysis : Computational studies can explore potential alternative reaction pathways that lead to undesirable byproducts. digitellinc.com By understanding how these side reactions occur, conditions can be tailored to minimize their formation, thereby increasing the purity of the final product and reducing waste, a core principle of green chemistry. frontiersin.orgmdpi.com
By combining computational insights with experimental validation, researchers can develop robust, efficient, and environmentally benign synthesis routes for this compound and other valuable heterocyclic compounds. digitellinc.comnih.gov
Future Research Directions and Emerging Trends
Development of Highly Selective and Sustainable Synthetic Routes
The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. chemistryjournals.net Future research on 2-isocyanatopyridine will prioritize the creation of synthetic routes that align with the principles of green chemistry, such as waste prevention, high atom economy, and the use of safer reagents and solvents. chemistryjournals.net Traditional isocyanate syntheses often rely on hazardous materials like phosgene (B1210022) and its derivatives, necessitating stringent safety precautions and generating toxic waste.
A key research direction will be the exploration of phosgene-free synthetic pathways. These may include catalytic carbonylation of 2-aminopyridine (B139424) or rearrangement reactions of pyridine-based precursors. The focus will be on developing methods that operate under mild conditions, utilize renewable feedstocks, and employ greener solvents, such as water or bio-derived solvents, to minimize environmental impact. chemistryjournals.netnih.gov The adoption of such sustainable practices is not only environmentally responsible but can also be economically advantageous by simplifying processes and reducing waste management costs. chemistryjournals.net
Table 1: Comparison of Synthetic Route Paradigms
| Feature | Traditional Synthesis (e.g., Phosgenation) | Future Sustainable Synthesis |
| Primary Reagent | Phosgene or equivalents (toxic, hazardous) | Non-toxic alternatives (e.g., CO₂, activated carbonates) |
| Solvents | Chlorinated hydrocarbons (e.g., chloroform, toluene) | Green solvents (e.g., water, ionic liquids, supercritical fluids) ijnc.ir |
| Energy Input | Often requires elevated temperatures | Lower energy consumption, ambient temperature reactions chemistryjournals.net |
| Atom Economy | Moderate to low | High, minimizing byproducts |
| Safety Profile | High risk, requires specialized handling | Inherently safer processes |
Exploration of Novel Catalytic Systems for this compound Transformations
The transformation of this compound, primarily through nucleophilic attack on the isocyanate carbon, can be significantly enhanced by catalysis. Future work will explore novel catalytic systems to improve reaction rates, control selectivity, and enable new types of chemical transformations. routledge.com
Research will likely focus on several classes of advanced catalysts:
Heterogeneous Catalysts: Systems based on solid supports like hydrotalcites, mesoporous silica, or oxide nanoparticles offer advantages such as high stability, easy separation from the reaction mixture, and recyclability. routledge.comrsc.org These catalysts can be designed to have specific active sites that selectively activate the isocyanate group or the nucleophile.
Biocatalysts: Enzymes (e.g., lipases, proteases) could be engineered to catalyze the formation of ureas and carbamates from this compound with high chemo- and stereoselectivity under mild aqueous conditions.
Photocatalysts: The use of visible-light-driven photocatalysts could open new reaction pathways that are not accessible through thermal methods, potentially enabling novel coupling or cyclization reactions involving the pyridine (B92270) ring. ims.ac.jp
Switchable Catalysts: The development of catalysts whose activity can be turned "on" or "off" by an external stimulus (e.g., light, pH, temperature) would allow for precise spatiotemporal control over reactions involving this compound. researchgate.net This is particularly valuable in multi-step syntheses where sequential reactions must be performed in a single pot.
Expansion of this compound's Role in Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) is a powerful strategy for generating collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes or drug leads. scispace.comrsc.org this compound is an ideal building block for DOS due to its dual functionality: the highly reactive isocyanate group and the modifiable pyridine ring.
Future DOS strategies will leverage this compound to rapidly create large compound libraries. The isocyanate moiety can be reacted with a diverse set of nucleophiles (alcohols, amines, thiols) to introduce "appendage diversity." cam.ac.uk Subsequently, the pyridine ring can undergo further reactions, such as C-H functionalization or cross-coupling, to create variations in the core scaffold, thus achieving "skeletal diversity." scispace.combeilstein-journals.org This approach allows for the systematic exploration of chemical space around the pyridyl-urea or -carbamate core, a common motif in bioactive molecules. frontiersin.org
Advanced Applications in Targeted Therapies and Precision Materials
The unique chemical properties of this compound make it a promising candidate for advanced applications in medicine and materials science.
Targeted Therapies: In medicinal chemistry, the development of targeted therapies that act on specific biological molecules is a major focus. clinicaloptions.comsth.nhs.uk The electrophilic isocyanate group of this compound can be used to form covalent bonds with nucleophilic residues (like cysteine or lysine) on target proteins, leading to potent and irreversible inhibition. This makes it a valuable scaffold for designing covalent inhibitors for enzymes implicated in diseases like cancer. icr.ac.uk Furthermore, its role as a linker in constructing antibody-drug conjugates (ADCs) or other targeted drug delivery systems is an area of active investigation. mdpi.com
Precision Materials: In materials science, isocyanates are fundamental precursors for polyurethanes and other polymers. This compound could be incorporated as a monomer to create novel polymers with tailored properties. The pyridine nitrogen atom can act as a metal-coordination site, a proton-responsive switch, or a site for quaternization, allowing for the design of "smart" materials such as sensors, self-healing polymers, or catalytic materials. researchgate.net For example, its integration into metal-organic frameworks (MOFs) could yield materials with tunable reactivity and porosity. researchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis are transforming chemical research and manufacturing by enabling safer, more efficient, and reproducible processes. mdpi.comsyrris.com The integration of this compound chemistry with these platforms is a key emerging trend.
Synthesizing this compound, especially if hazardous intermediates are involved, can be made significantly safer by using continuous flow reactors. chemrxiv.org These systems minimize the volume of hazardous material present at any given time and allow for precise control over reaction temperature and time, which can suppress side reactions like trimerization. Automated platforms can then use the in-situ-generated this compound to perform sequential reactions, rapidly creating libraries of derivatives for screening purposes. syrris.comrsc.org This combination of flow synthesis and automation accelerates the discovery-and-development cycle for new drugs and materials. syrris.com
In-depth Mechanistic Studies via Advanced Spectroscopic Techniques
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. While techniques like in-situ IR and NMR are already in use, future research will employ more advanced methods to gain detailed mechanistic insights. researchgate.net
Advanced Spectroscopic Techniques: Time-resolved spectroscopy can be used to observe short-lived intermediates in rapid reactions of the isocyanate group. High-resolution mass spectrometry and multi-dimensional NMR (e.g., COSY, HSQC) will be essential for unequivocally determining the structures of complex products and byproducts.
Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), will be used to model reaction pathways, calculate transition state energies, and predict the influence of substituents and catalysts on reactivity. This computational analysis can guide experimental design and lead to a more rational development of new synthetic methods.
By combining advanced experimental techniques with computational modeling, researchers can build a comprehensive picture of the factors governing the reactivity of this compound, paving the way for more sophisticated applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
